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Compound of Interest |

tert-Butyl D-methioninate
Compound Name:
hydrochloride
CAS No.: 1356447-69-2
Cat. No.: B592766
. J

Executive Summary & Chemical Identity[1]

In the landscape of peptide therapeutics, L-Methionine tert-butyl ester (H-Met-OtBu) serves as
a critical building block. Its primary utility lies in orthogonal protection: the tert-butyl ester is
acid-labile (removed by TFA) but stable to basic conditions (piperidine) and hydrogenolysis.
This allows for the selective manipulation of the N-terminus (e.g., Fmoc chemistry) or side-
chain modifications without disturbing the C-terminal protection.

This guide focuses on the hydrochloride salt (HCI) form, as the free base is prone to
diketopiperazine formation and oxidative degradation of the thioether side chain.

Compound Specifications
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Property Value
Chemical Name L-Methionine tert-butyl ester hydrochloride
CAS Number 91183-71-0

Molecular Formula

Molecular Weight 241.78 g/mol (Salt); 205.32 g/mol (Free Base)

Appearance White to off-white crystalline powder

Soluble in water, methanol, DMSO; slightly

Solubilit
Y soluble in DCM.[1][2][3]

Synthesis Protocol: The Perchloric Acid Route

While industrial scales utilize isobutylene gas in autoclaves, the tert-butyl acetate/perchloric
acid method is the preferred bench-scale protocol due to safety and equipment accessibility.

Safety Warning

e Perchloric Acid (

): Potentially explosive in contact with organics. Use a blast shield.

« tert-Butyl Acetate: Flammable.

Step-by-Step Methodology

e Activation: Suspend L-Methionine (1.0 eq) in tert-butyl acetate (20 vol). The large excess
acts as both reagent and solvent.

o Catalysis: Cautiously add 70%

(1.1 eq) dropwise at 0°C.

o Mechanism:[1] Protonation of the carbonyl activates the ester for transesterification.

e Reaction: Warm to room temperature (20-25°C) and stir for 18—-24 hours. A clear solution
indicates consumption of the zwitterionic starting material.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-13-94-S1.pdf
https://www.sigmaaldrich.com/KR/ko/product/chemimpexinternationalinc/ch6h9a56c670?context=bbe
https://www.rsc.org/suppdata/d5/md/d5md00641d/d5md00641d1.pdf
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-13-94-S1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Quench & Workup:

o Cool to 0°C. Extract with 0.5 M HCI (agueous) to pull the product into the aqueous phase
(removes unreacted t-butyl acetate).

o Basify the agueous layer with

to pH 9.

o Rapidly extract the free base into Ethyl Acetate (EtOACc).
o Salt Formation (Critical Step):
o Dry the EtOAc layer over

. Filter.

o Cool to 0°C and introduce HCI (gas) or 4M HCI in Dioxane (1.1 eq).

o The hydrochloride salt precipitates immediately. Filter and wash with cold

Spectroscopic Characterization

The following data represents the HCI salt in DMSO-

. Chemical shifts may vary slightly (

0.05 ppm) depending on concentration and water content.
A. Nuclear Magnetic Resonance (NMR)

H NMR Data (400 MHz, DMSO-
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Shift (
Assignment Note
ppm)
168.5 C=0 (Ester) Carbonyl carbon.
The tert-butyl quaternary
82.8 C-O (Quaternary)
carbon.
51.6 CH Alpha carbon.
29.2 -CH Side chain methylene.
28.6 -CH Side chain methylene.
C(CH
tert-butyl methyl groups
27.6 _ Y yI9rotp
) (intense peak).
14.6 S-CH Terminal methyl thioether.

B. Infrared Spectroscopy (FT-IR)

Data collected via ATR (Attenuated Total Reflectance) on solid powder.
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Wavenumber (

Vibration Mode

Significance

)
Characteristic of ammonium
2800 — 3100 N-H Stretch (Broad) salts (
).
C-H Stretch ( Alkyl C-H from the tert-buty!
2975
) group.[4]
Primary ID. Strong ester
1735-1745 C=0 Stretch carbonyl band. Higher
frequency due to ester strain.
1230 C-O-C Stretch Ester linkage.

C. Mass Spectrometry (ESI-MS)

« lonization Mode: Positive Electrospray (+ESI)

e Molecular lon

: Observed at 206.1 m/z (Calculated for

1 206.12).

e Fragmentation:

o m/z 150: Loss of isobutylene (

). Characteristic of tert-butyl esters.

o m/z 133: Loss of tert-butoxy radical (rare in ESI, common in El).

D. Optical Rotation

Specific rotation is the primary test for enantiomeric purity (checking for racemization during

acid catalysis).
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e Specification:
« Conditions:

in DMF (Dimethylformamide).

o Note: Values in water are unreliable due to hydrolysis risks during measurement.

Quality Control & Troubleshooting

Common Impurities

» Methionine (Starting Material): Detectable by NMR (loss of 1.46 ppm singlet) or TLC
(ninhydrin stain, lower

than ester).

» Methionine Sulfoxide: Oxidation of the sulfur atom.
o NMR Indicator: The S-Me singlet shifts downfield from 2.09 ppm to approx 2.60 ppm.
o Prevention: Store under Argon/Nitrogen at 4°C.

o Diketopiperazine (DKP): Cyclic dimer formed if the free base is left in solution too long.

o MS Indicator: Mass peak at

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to analytical release,
highlighting critical "Stop/Go" decision points.
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Figure 1: Operational workflow for the synthesis and quality assurance of tert-butyl

methioninate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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